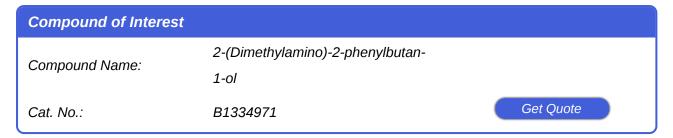


CAS number 39068-94-5 chemical properties and structure

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An In-depth Technical Guide to **2-(Dimethylamino)-2-phenylbutan-1-ol** (CAS 39068-94-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)-2-phenylbutan-1-ol, identified by CAS number 39068-94-5, is a tertiary amino alcohol of significant interest in pharmaceutical synthesis.[1] Its structure, featuring a chiral center, a dimethylamino group, and a primary alcohol, makes it a versatile intermediate for the synthesis of more complex molecules.[1] This compound is principally recognized as a key precursor and a European Pharmacopoeia (EP) impurity of Trimebutine, a drug used to treat irritable bowel syndrome and other functional gastrointestinal disorders.[2][3][4] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role in pharmaceutical manufacturing.

Chemical Structure and Identification

The molecule possesses a stereogenic center at the C2 carbon, which is a quaternary carbon bonded to a phenyl group, an ethyl group, a dimethylamino group, and a hydroxymethyl group. [1] This means the compound can exist as a pair of enantiomers ((R)- and (S)-2-(dimethylamino)-2-phenylbutan-1-ol).[1]

Table 1: Compound Identification



Identifier	Value	
CAS Number	39068-94-5[2]	
IUPAC Name	2-(dimethylamino)-2-phenylbutan-1-ol[5]	
Molecular Formula	C12H19NO[2]	
Molecular Weight	193.29 g/mol [6]	
InChI Key	JDCWNZJOVSBOLK-UHFFFAOYSA-N[1]	
Canonical SMILES	CCC(CO)(C1=CC=CC=C1)N(C)C[2]	
Synonyms	β-(dimethylamino)-β-ethylphenethyl alcohol, Trimebutine EP Impurity A, (2RS)-2- (Dimethylamino)-2-phenylbutanol[2][3]	

Physicochemical Properties

The physicochemical properties of **2-(dimethylamino)-2-phenylbutan-1-ol** are crucial for its handling, purification, and reaction optimization. The presence of the dimethylamino group imparts basic properties, while the phenyl group contributes to its hydrophobicity.[1]

Table 2: Physicochemical Data



Property	Value	Source
Appearance	Liquid	[7]
Density	0.996 g/cm ³	[2][7]
Boiling Point	278.1 °C at 760 mmHg	[2][7]
Flash Point	97 °C	[2]
Water Solubility	7.25 mg/mL (Predicted)	[5]
logP	2.12 (Predicted)	[5]
pKa (Strongest Acidic)	14.68 (Predicted)	[5]
pKa (Strongest Basic)	9.21 (Predicted)	[5]
Refractive Index	1.522	[2]
Storage Temperature	2-8°C, Sealed in dry conditions	[2][6]
Solubility	Slightly soluble in Chloroform, Dichloromethane, DMSO, Methanol	[2]

Experimental Protocols

The synthesis of **2-(dimethylamino)-2-phenylbutan-1-ol** is a multi-step process, often starting from propiophenone. The following protocols are based on methodologies described in patent literature.[8][9][10]

Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol

A common and well-documented method for synthesizing the title compound involves a fourstep sequence starting from propiophenone.[1][8]

Step 1: Preparation of 2-(N,N-dimethylamino)-2-phenylbutyronitrile (Strecker-type Reaction)

Materials: Propiophenone (100g, 0.75 mol), sodium cyanide (45g, 0.91 mol), 40% dimethylamine in methanol solution (337g), water (140g).[8]



· Protocol:

- Charge a 1L autoclave with propiophenone, sodium cyanide, the dimethylamine solution, and water.[8]
- Seal the autoclave and stir the mixture for 30 minutes at ambient temperature.
- Heat the mixture to 60-80°C and maintain a pressure of 0.3 MPa for 8 hours to facilitate the addition reaction.[8][9]
- After the reaction, cool the autoclave to 30°C and release the pressure.
- Pour out the contents and rinse the vessel with water, bringing the total volume to 1200ml.
- Cool the aqueous mixture to 10°C using an ice-salt bath to precipitate the product.[8]
- Filter the mixture, wash the filter cake with water, and dry to obtain 2-(N,N-dimethylamino)-2-phenylbutyronitrile.[8]

Step 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

Protocol:

- The nitrile intermediate from Step 1 is hydrolyzed under basic conditions.[10]
- The reaction is carried out by refluxing the nitrile in an aqueous solution with a pH value maintained at ≥ 12 (e.g., using sodium hydroxide).[10]
- The reaction proceeds for 8-16 hours until completion to yield 2-(N,N-dimethylamino)-2phenylbutyric acid.[9]

Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

Protocol:

 The carboxylic acid from Step 2 is mixed with an alcohol (e.g., ethanol) and concentrated sulfuric acid.[10]



- The mixture is refluxed for 12-20 hours to perform the esterification.
- After completion, the mixture is cooled, diluted with water, and the pH is adjusted to 8 with sodium carbonate.[9]
- The ester product is extracted with a solvent like toluene, washed, dried, and concentrated.[9]

Step 4: Reduction to 2-(Dimethylamino)-2-phenylbutan-1-ol

- Protocol:
 - The ester from Step 3 is reduced to the primary alcohol.[1]
 - A reducing agent such as sodium borohydride is used for this transformation.
 - The ester is mixed with the reducing agent and water in an appropriate organic solvent (e.g., isopropanol).[9]
 - The reaction is carried out at an elevated temperature (e.g., 60-75°C) for several hours.
 [11][12]
 - After completion, the solvent is removed by distillation, and the product is extracted, purified by vacuum distillation to yield 2-(dimethylamino)-2-phenylbutan-1-ol.[11][12]

Synthesis of Trimebutine from 2-(Dimethylamino)-2-phenylbutan-1-ol

This compound serves as the direct precursor for the synthesis of Trimebutine via esterification. [1]

- Materials: 2-(dimethylamino)-2-phenylbutan-1-ol (17.3g), 3,4,5-trimethoxybenzoic acid (21g), sulfuric acid (0.5g), toluene (200ml).[12]
- Protocol:
 - In a 500ml four-neck flask, combine 2-(dimethylamino)-2-phenylbutan-1-ol, 3,4,5-trimethoxybenzoic acid, sulfuric acid, and toluene.[12]



- Heat the mixture to reflux and remove water using a water separator for 6 hours.
- Cool the reaction mixture to 50°C and reduce the volume of toluene to approximately 50ml under reduced pressure.[12]
- Further cool the mixture to 10°C and stir for 2 hours to induce crystallization.[12]
- Filter the solid and dry to obtain Trimebutine.[12]

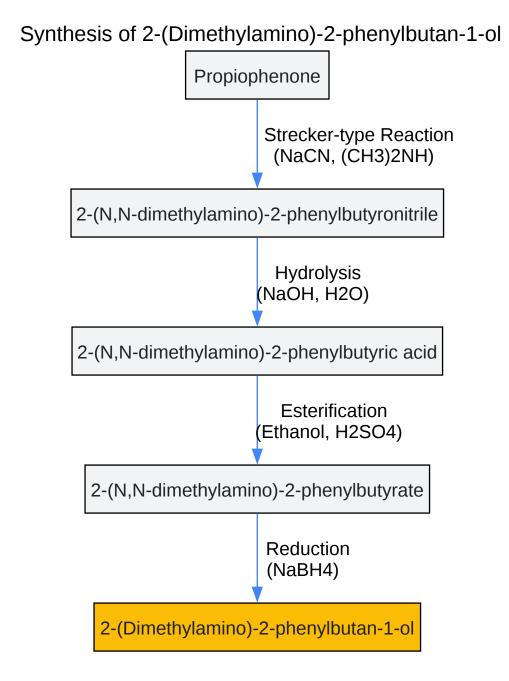
Biological Context and Significance

2-(Dimethylamino)-2-phenylbutan-1-ol is primarily significant in a pharmacological context as a metabolite and key intermediate of Trimebutine.[5][7] Trimebutine is a spasmolytic agent that regulates intestinal motility and is used to treat irritable bowel syndrome (IBS).[1][7] It is believed to exert its effects by causing a premature activation of phase III of the migrating motor complex in the digestive tract.[7] The biological activity of derivatives of **2-(dimethylamino)-2-phenylbutan-1-ol** is an area of research, particularly concerning their potential impact on gastrointestinal functions.[1] Due to the structural similarity, it is plausible that the compound itself may possess some degree of spasmolytic activity, though this is not extensively documented.[1]

Visualizations Synthesis Workflow

The following diagram illustrates the multi-step synthesis of **2-(dimethylamino)-2-phenylbutan-1-ol** from propiophenone.





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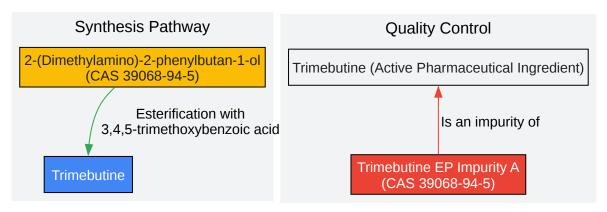
Caption: Multi-step synthesis of **2-(Dimethylamino)-2-phenylbutan-1-ol**.

Relationship to Trimebutine

This diagram shows the role of **2-(dimethylamino)-2-phenylbutan-1-ol** as a precursor and impurity in the context of the drug Trimebutine.



Pharmaceutical Context of CAS 39068-94-5



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Caption: Role as a precursor and impurity of Trimebutine.

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